1-(1-Ethoxyethoxy)pentane
1-(1-Ethoxyethoxy)pentane
1-(1-Ethoxyethoxy)-pentane belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1-(1-Ethoxyethoxy)-pentane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(1-ethoxyethoxy)-pentane is primarily located in the membrane (predicted from logP). 1-(1-Ethoxyethoxy)-pentane exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 1-(1-ethoxyethoxy)-pentane can be found in fruits. This makes 1-(1-ethoxyethoxy)-pentane a potential biomarker for the consumption of this food product.
1-ethoxy-1-pentoxyethane is a dieter that is 1-pentoxyethane substituted by an ethoxy group at position 1. It has a role as a metabolite.
1-ethoxy-1-pentoxyethane is a dieter that is 1-pentoxyethane substituted by an ethoxy group at position 1. It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
13442-89-2
VCID:
VC0075876
InChI:
InChI=1S/C9H20O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-8H2,1-3H3
SMILES:
CCCCCOC(C)OCC
Molecular Formula:
C9H20O2
Molecular Weight:
160.25 g/mol
1-(1-Ethoxyethoxy)pentane
CAS No.: 13442-89-2
Main Products
VCID: VC0075876
Molecular Formula: C9H20O2
Molecular Weight: 160.25 g/mol
CAS No. | 13442-89-2 |
---|---|
Product Name | 1-(1-Ethoxyethoxy)pentane |
Molecular Formula | C9H20O2 |
Molecular Weight | 160.25 g/mol |
IUPAC Name | 1-(1-ethoxyethoxy)pentane |
Standard InChI | InChI=1S/C9H20O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-8H2,1-3H3 |
Standard InChIKey | QMLYOIJQQWWNKE-UHFFFAOYSA-N |
SMILES | CCCCCOC(C)OCC |
Canonical SMILES | CCCCCOC(C)OCC |
Description | 1-(1-Ethoxyethoxy)-pentane belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1-(1-Ethoxyethoxy)-pentane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(1-ethoxyethoxy)-pentane is primarily located in the membrane (predicted from logP). 1-(1-Ethoxyethoxy)-pentane exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 1-(1-ethoxyethoxy)-pentane can be found in fruits. This makes 1-(1-ethoxyethoxy)-pentane a potential biomarker for the consumption of this food product. 1-ethoxy-1-pentoxyethane is a dieter that is 1-pentoxyethane substituted by an ethoxy group at position 1. It has a role as a metabolite. |
PubChem Compound | 114523 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume